molecular formula C7H12Br2ClN B13007229 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13007229
M. Wt: 305.44 g/mol
InChI Key: BQUGFWAXSNUFKN-UHFFFAOYSA-N
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Description

7,7-Dibromo-6-methyl-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound with a unique structure that includes two bromine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the nitrogen atom or the methyl group, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: Debrominated products.

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

Scientific Research Applications

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the nitrogen atom within the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
  • 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
  • Methyl 3,4-dibromo-1,6-dimethyl-7-azabicyclo[4.1.0]heptane-7-carboxylate

Uniqueness

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of two bromine atoms at the 7,7-positions, which significantly influence its chemical reactivity and potential applications. The bicyclic structure with a nitrogen atom also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C7H12Br2ClN

Molecular Weight

305.44 g/mol

IUPAC Name

7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H

InChI Key

BQUGFWAXSNUFKN-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(Br)Br.Cl

Origin of Product

United States

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